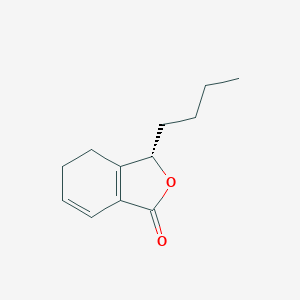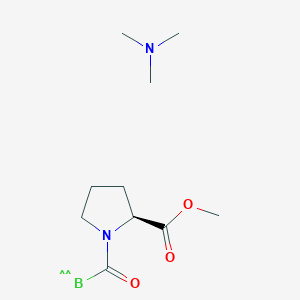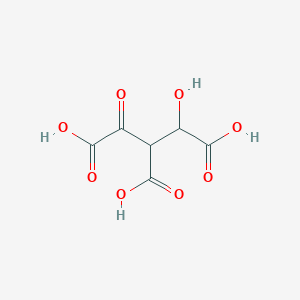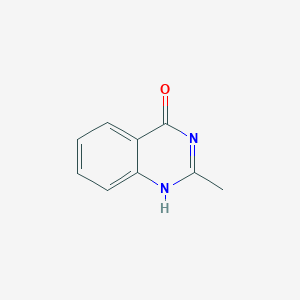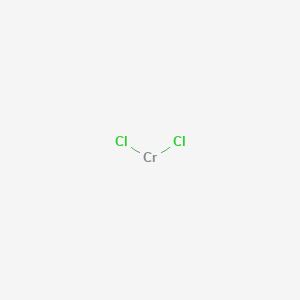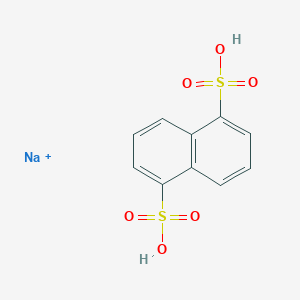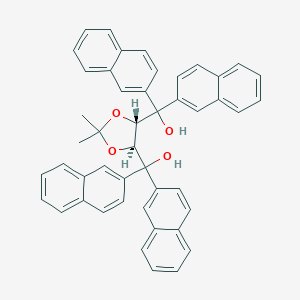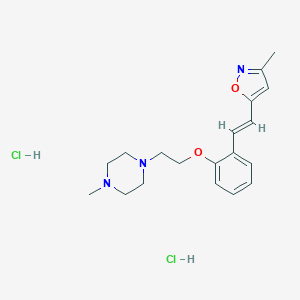
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is a synthetic organic compound belonging to the piperazine family, distinguished by its multiple aromatic and heteroaromatic rings. As a dihydrochloride salt, it enhances solubility in aqueous solutions, which is vital for its usage in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- involves several key steps:
Formation of 3-methyl-5-isoxazole: This can be achieved through the cyclization of a suitable diketone or nitrile oxide intermediate.
Ethenylation: The attachment of the ethenyl group to 3-methyl-5-isoxazole, typically using a Wittig reaction or a Heck coupling reaction.
Phenoxyethylation: The phenoxyethyl group is then introduced, possibly via a nucleophilic substitution reaction.
Attachment to Piperazine: The functionalized isoxazole is then connected to the 1-methyl-4-(2-chloroethyl)piperazine intermediate in the presence of a suitable base.
Formation of Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial synthesis often scales up these reactions with optimized parameters:
Use of continuous flow reactors for better control over reaction conditions.
Employing high-purity reagents and catalysts to ensure maximum yield and minimal impurities.
Adopting cost-effective purification techniques such as crystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the ethenyl group, forming epoxides or dihydroxylated products.
Reduction: Reduction can convert the ethenyl group into ethyl, altering the compound’s physical and chemical properties.
Substitution: The phenoxy and isoxazole moieties provide sites for electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.
Reducing Agents: Sodium borohydride for selective reduction.
Substitution Reagents: Halogenating agents for substitution on aromatic rings.
Major Products
Major products depend on the reaction type, such as:
Epoxides: from oxidation.
Hydroxyethyl derivatives: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
Chemistry
Synthesis Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Receptor Studies: As an analog of bioactive molecules, it helps in studying receptor-ligand interactions.
Pharmacology: Used in the development and study of new drugs targeting specific pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating neurological and psychological disorders.
Diagnostic Tools: Utilized in imaging studies due to its binding affinity to certain biological targets.
Industry
Material Science: Employed in the creation of polymers and materials with specific properties.
Agriculture: Used in the development of agrochemicals.
Mechanism of Action
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- exerts its effects by interacting with specific molecular targets. Its mechanism involves:
Binding to Receptors: This compound can bind to certain neural or hormonal receptors, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic pathways.
Signal Transduction: By influencing receptor activity, it can modulate intracellular signal transduction pathways.
Comparison with Similar Compounds
Piperazine, 1-methyl-4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, dihydrochloride, (E)- is compared with:
Piperazine derivatives: Highlighting its unique isoxazole and ethenyl groups, which provide distinct reactivity and binding properties.
Isoxazole compounds: Comparison with other isoxazole-based compounds, demonstrating the influence of the piperazine moiety.
Phenoxyethylamines: Examining the effect of the ethenyl linkage versus other alkyl linkages.
This compound stands out due to its multi-functional structure, allowing for diverse reactivity and applications across various fields.
Properties
CAS No. |
139193-92-3 |
|---|---|
Molecular Formula |
C19H27Cl2N3O2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-methyl-5-[(E)-2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]ethenyl]-1,2-oxazole;dihydrochloride |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-15-18(24-20-16)8-7-17-5-3-4-6-19(17)23-14-13-22-11-9-21(2)10-12-22;;/h3-8,15H,9-14H2,1-2H3;2*1H/b8-7+;; |
InChI Key |
RBSLOONPXXWWQQ-MIIBGCIDSA-N |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCN(CC3)C.Cl.Cl |
Synonyms |
1-methyl-4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]pip erazine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


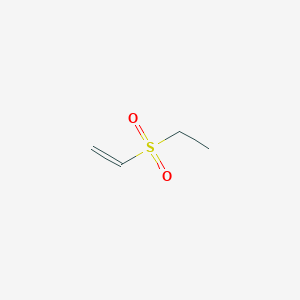
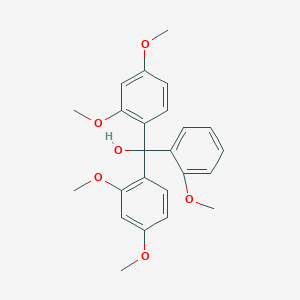
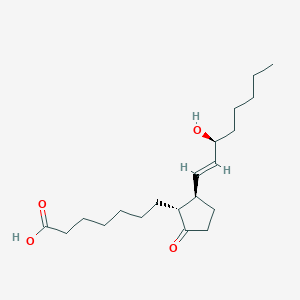
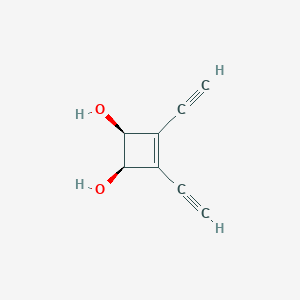
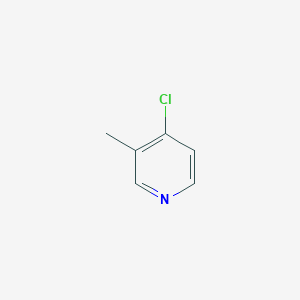
![4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol](/img/structure/B157666.png)
